(5-Phenylmethoxypyridin-3-yl) acetate
Description
(5-Phenylmethoxypyridin-3-yl) acetate is a pyridine derivative characterized by a phenylmethoxy substituent at the 5-position and an acetate ester group at the 3-position of the pyridine ring.
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(5-phenylmethoxypyridin-3-yl) acetate |
InChI |
InChI=1S/C14H13NO3/c1-11(16)18-14-7-13(8-15-9-14)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
OUOJAISPNRVMHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CN=CC(=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
(E)-Methyl 3-(5-Methoxypyridin-3-yl) Acrylate
- Structure : Features a methoxy group at the 5-position and an acrylate ester at the 3-position of the pyridine ring.
- Key Data: Molecular Formula: C₁₀H₁₁NO₃ Molecular Weight: 193.20 g/mol CAS Registry: 1000896-01-4 Pricing: $400 (1 g), $1,600 (5 g), $4,800 (25 g) .
- Comparison : The absence of a phenyl group in the methoxy substituent reduces steric bulk compared to (5-phenylmethoxypyridin-3-yl) acetate. The acrylate ester may enhance reactivity in polymerization or conjugation reactions, whereas the acetate group in the target compound could favor hydrolytic stability .
N-(4-Hydroxy-5-((Trimethylsilyl)Ethynyl)Pyridin-3-yl) Acetamide
- Structure : Contains an acetamide group at the 3-position and a trimethylsilyl-protected ethynyl group at the 5-position.
- The ethynyl substituent offers click chemistry utility, a feature absent in the phenylmethoxy group of the target compound .
6-Oxo-1-(3-Phenylpropanoyl)-1,2,3,6-Tetrahydropyridin-3-yl Acetate
- Structure: A dihydropyridone derivative with a 3-phenylpropanoyl chain and an acetate group at the 3-position.
Data Tables
Table 1: Physicochemical Properties of Analogous Pyridine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| This compound | C₁₄H₁₃NO₃ | 243.26 (calculated) | Not reported | 5-Phenylmethoxy, 3-acetate |
| (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate | C₁₀H₁₁NO₃ | 193.20 | 1000896-01-4 | 5-Methoxy, 3-acrylate |
| N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)pyridin-3-yl)acetamide | C₁₃H₂₀N₂O₂Si | 280.40 (calculated) | Not reported | 5-Trimethylsilyl ethynyl, 3-acetamide |
Table 2: Commercial Availability of Key Analogues (From Catalogs)
| Compound Name | Catalog Number | Quantity | Price (USD) |
|---|---|---|---|
| (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate | HB142-1 | 1 g | 400 |
| (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate | HB142-2 | 5 g | 1,600 |
| (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate | HB142-3 | 25 g | 4,800 |
Research Findings and Implications
Synthetic Challenges: The synthesis of pyridine derivatives with bulky substituents (e.g., phenylmethoxy) may require advanced coupling strategies, as seen in studies of 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives .
Spectroscopic Elucidation : UV and NMR spectroscopy are critical for confirming substituent positions in pyridine analogues, as demonstrated in the characterization of Zygocaperoside and Isorhamnetin-3-O glycoside .
Lumping Strategy Relevance : Compounds with similar backbone structures (e.g., pyridine cores) but varying substituents may exhibit comparable reactivity or degradation pathways, enabling grouped analysis in computational or environmental studies .
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